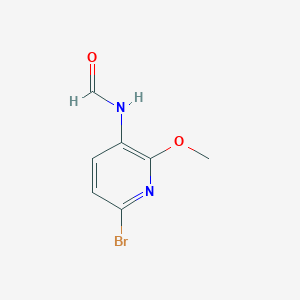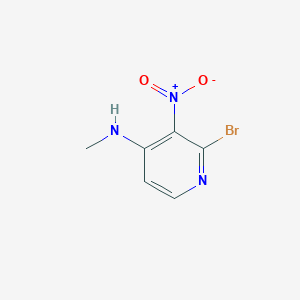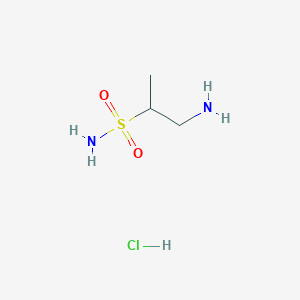![molecular formula C10H15N3O4 B1376058 Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate CAS No. 1376291-69-8](/img/structure/B1376058.png)
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 17 non-H bond(s), 3 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Ethyl(3-aryl-2-bromo)propanoate, a related compound, has been synthesized and found to exhibit antimicrobial activity. This compound reacts with various thiosemicarbazones to form derivatives that were active against microbes, particularly when the methyl group is present. This suggests potential applications in developing antimicrobial agents (Цялковский et al., 2005).
Synthesis of Azole Derivatives and Antibacterial Activity
The synthesis of azole derivatives from similar ethyl propanoate compounds has been reported. These derivatives, such as 1,3,4-oxadiazoles, have been studied for their antibacterial properties. Some synthesized compounds showed promising results against bacterial strains, indicating the potential for developing new antibacterial agents (Tumosienė et al., 2012).
Corrosion Inhibition Properties
Derivatives of 1,3,4-oxadiazoles, which can be synthesized from ethyl propanoate compounds, have been evaluated for their corrosion inhibition properties. These studies found that certain derivatives effectively inhibit corrosion in mild steel in sulphuric acid environments. This highlights their potential application in corrosion prevention (Ammal et al., 2018).
Drug Synthesis and Crystal Structure Analysis
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate and its derivatives have been utilized in the synthesis of certain drugs, such as Dabigatran Etexilate. Crystallographic studies of these compounds provide valuable insights into their molecular structure, which is crucial for understanding their pharmacological properties (Liu et al., 2012).
Radical-Based Synthesis
This compound is involved in radical-based synthetic routes, leading to the production of various trifluoromethyl-substituted derivatives. This demonstrates its versatility in organic synthesis, particularly in creating compounds with medicinal relevance (Qin & Zard, 2015).
Propiedades
IUPAC Name |
ethyl 3-[3-[2-(methylamino)-2-oxoethyl]-1,2,4-oxadiazol-5-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-16-10(15)5-4-9-12-7(13-17-9)6-8(14)11-2/h3-6H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDPXDHMUTPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC(=NO1)CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




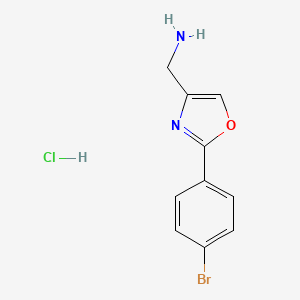


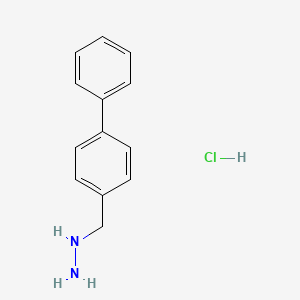
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
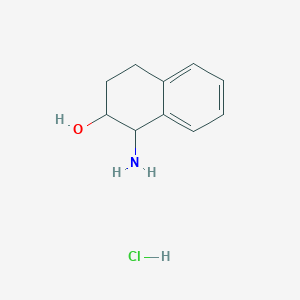
![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)
![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
